molecular formula C9H8BrF2NO2 B3103768 4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide CAS No. 1449008-09-6

4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide

Cat. No. B3103768
CAS RN: 1449008-09-6
M. Wt: 280.07 g/mol
InChI Key: KNQXXMDKCXEKOA-UHFFFAOYSA-N
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Description

“4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular weight of 280.07 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide” is 1S/C9H8BrF2NO2/c1-13(15-2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide” is a liquid at room temperature . It has a molecular weight of 280.07 . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on related brominated compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has focused on their metabolism in animal models. These studies identified various metabolites, suggesting complex metabolic pathways that could also apply to similar compounds. Understanding these pathways is crucial for evaluating the pharmacokinetics and potential therapeutic applications of new compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Receptor Binding Studies

Compounds with bromo- and methoxy- groups have been evaluated for their binding affinities to various receptors, which is essential for determining their potential therapeutic uses. For example, benzamide analogues have been developed for imaging sigma2 receptors in solid tumors using positron emission tomography (PET), indicating the diagnostic applications of such compounds (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).

Analogs as Therapeutic Agents

Analogues of glibenclamide, a sulfonylurea oral hypoglycemic drug, have been synthesized and tested for their hypoglycemic and hypolipidemic activities. These studies suggest the potential for developing new therapeutic agents based on structural modifications of known drugs, which could be relevant for designing derivatives of "4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide" (Ahmadi, Khalili, Khatami, Farsadrooh, & Nahri-Niknafs, 2014).

Safety and Hazards

The safety information for “4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide” indicates that it has the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

4-bromo-2,6-difluoro-N-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO2/c1-13(15-2)9(14)8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQXXMDKCXEKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1F)Br)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-difluoro-N-methoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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